Ac-ICV(5MeW)QDWGAHRCT-NH2 is a synthetic peptide analog derived from the naturally occurring protein compstatin, which is known for its ability to inhibit the complement system, a crucial part of the immune response. This compound is specifically designed to enhance binding affinity to complement component C3, thereby providing therapeutic potential in treating complement-mediated disorders such as age-related macular degeneration and autoimmune diseases. The peptide sequence features modifications that improve its stability and efficacy compared to its parental compounds.
The compound belongs to a class of molecules known as compstatin analogs, which are peptides that inhibit the complement system by binding to C3 and preventing its activation. Compstatin was originally isolated from the saliva of the Iguanodon species and has since been modified to enhance its pharmacological properties. Ac-ICV(5MeW)QDWGAHRCT-NH2 can be classified under therapeutic peptides, specifically as an immunomodulatory agent targeting complement pathways.
The synthesis of Ac-ICV(5MeW)QDWGAHRCT-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This process allows for the precise incorporation of amino acids in a desired sequence while facilitating modifications at specific positions.
The molecular structure of Ac-ICV(5MeW)QDWGAHRCT-NH2 can be represented as follows:
The molecular weight of Ac-ICV(5MeW)QDWGAHRCT-NH2 is approximately 1,570 Da, with a calculated isoelectric point around 6.0, indicating its charge characteristics at physiological pH.
Ac-ICV(5MeW)QDWGAHRCT-NH2 primarily engages in non-covalent interactions with complement component C3 through hydrogen bonding and hydrophobic interactions. These interactions are crucial for inhibiting C3 convertase activity.
Ac-ICV(5MeW)QDWGAHRCT-NH2 functions by binding to C3 and preventing its cleavage into C3a and C3b, which are pivotal in the activation of the complement cascade. This inhibition reduces inflammation and tissue damage associated with excessive complement activation.
Ac-ICV(5MeW)QDWGAHRCT-NH2 has significant scientific applications, particularly in:
This compound exemplifies advancements in peptide engineering aimed at enhancing therapeutic efficacy against complement-mediated disorders, reflecting ongoing research efforts in immunology and drug development.
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: